![molecular formula C25H21ClN2S B2552305 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-48-4](/img/structure/B2552305.png)
1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole belongs to the class of 1,2,4,5-tetrasubstituted imidazoles, which are known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related imidazole derivatives and their synthesis, which can provide insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related 1,2,4,5-tetrasubstituted imidazoles has been reported to involve a one-pot, four-component reaction. This reaction typically includes 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines. The process is carried out in a solvent-free medium using β-cyclodextrin-propyl sulfonic acid as a catalyst, which affords the target compounds in excellent yields . Although the exact synthesis of 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is not detailed, it is likely that a similar synthetic approach could be employed, with appropriate substitutions for the side chains.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The specific substituents at various positions on the ring define the properties and reactivity of the compound. In the case of 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, the presence of a 2-chlorobenzylsulfanyl group and diphenyl substituents would influence its electronic and steric properties .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and substitution. For instance, alkylation of imidazole methanethiols with alkyl halides can lead to substituted imidazoles . Oxidation reactions, such as those with potassium permanganate, can convert sulfanyl groups to sulfones, altering the compound's chemical behavior . These reactions are crucial for modifying the structure and enhancing the biological activity of imidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of a sulfanyl group can increase lipophilicity, which may affect the compound's ability to interact with biological membranes . The electronic properties of the imidazole ring and its substituents also play a role in the compound's acidity and basicity, which are important for its interactions with biological targets.
Relevant Case Studies
The provided papers do not mention specific case studies involving 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole. However, related imidazole derivatives have been evaluated for their local anesthetic effects, showing considerable activity and minimal toxicity in animal models . Additionally, some imidazole derivatives have demonstrated strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range . These findings suggest that the compound may also possess significant biological activities, warranting further investigation.
Applications De Recherche Scientifique
Antioxidant Capacity Assay Applications
Imidazole derivatives, like the one mentioned, may be involved in antioxidant capacity assays. The ABTS/PP Decolorization Assay is one such method to determine the antioxidant capacity, which could be relevant for studying compounds with similar structures for their antioxidant properties (Ilyasov et al., 2020).
Antimicrobial Activity
Imidazole derivatives are known for their broad spectrum of antimicrobial activity. Such compounds have been studied for their efficacy against dermatophytes, yeasts, and some Gram-positive bacteria. Research into substances like sulconazole highlights the antimicrobial potential of imidazole derivatives in treating superficial dermatomycoses (Benfield & Clissold, 1988).
Antitumor Activity
Imidazole derivatives are also explored for their antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have been reviewed for their potential in new antitumor drugs development. This includes synthesis and biological properties assessments, highlighting the diverse applications of these compounds in cancer research (Iradyan et al., 2009).
Synthesis and Transformation in Chemical Research
The synthesis and transformation of imidazole derivatives are crucial for their application in scientific research. Research into 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has outlined methods for their synthesis and discussed their chemical and biological properties. This kind of research supports the development of new compounds with potential applications in various scientific fields (Abdurakhmanova et al., 2018).
Corrosion Inhibition
Imidazole and its derivatives have been extensively studied as corrosion inhibitors. Their effectiveness in this area is attributed to their molecular structure, which allows strong adsorption onto metal surfaces. Research on imidazoline, a compound closely related to imidazoles, demonstrates the application of these compounds in protecting metals against corrosion, indicating a potential area of application for similar imidazole derivatives (Sriplai & Sombatmankhong, 2023).
Orientations Futures
Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole” and similar compounds may have potential applications in drug development in the future.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h2-16H,1,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLUYGXTLEGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

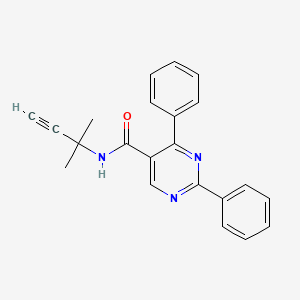
![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
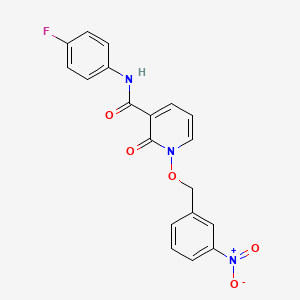
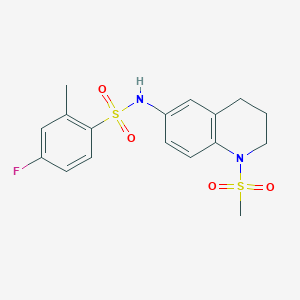
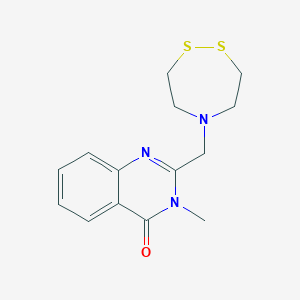
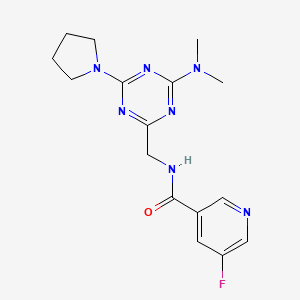
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)

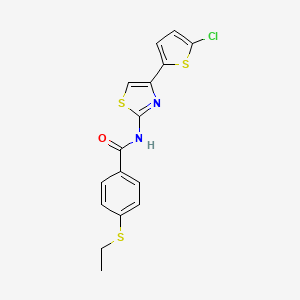
![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)
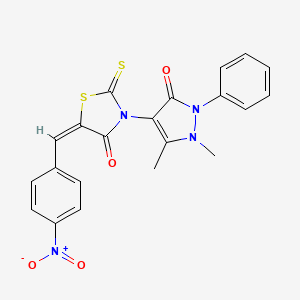
![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)